molecular formula C7H8N4 B1518916 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1150617-76-7

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B1518916
CAS No.: 1150617-76-7
M. Wt: 148.17 g/mol
InChI Key: UJCWHPYUVJFIRE-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair processes . By inhibiting DNA-PK, this compound can affect the repair of double-strand DNA breaks, which is essential in maintaining genomic stability. Additionally, it interacts with other proteins involved in the DNA damage response, such as Ku70/80 heterodimer, enhancing its role in cellular repair mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involved in the DNA damage response. It has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, in cancer cells, the inhibition of DNA-PK by this compound can lead to increased sensitivity to DNA-damaging agents, thereby enhancing the efficacy of certain chemotherapeutic treatments .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DNA-PK. This inhibition occurs via binding interactions with the catalytic subunit of DNA-PK, preventing its activation and subsequent phosphorylation of target proteins involved in DNA repair . This compound also affects other pathways by modulating the activity of proteins such as XRCC4 and Artemis, which are critical for the non-homologous end joining (NHEJ) repair process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of DNA repair processes, resulting in prolonged cellular stress and potential apoptosis in sensitive cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits DNA-PK without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are subsequently excreted . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its overall efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA repair processes . Targeting signals and post-translational modifications help direct the compound to specific nuclear compartments, enhancing its interaction with DNA-PK and other nuclear proteins . This localization is crucial for its role in modulating DNA repair and maintaining genomic stability .

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCWHPYUVJFIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NN=CN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653930
Record name 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-76-7
Record name 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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